molecular formula C7H5F3OS B071609 2-(Trifluoromethoxy)thiophenol CAS No. 175278-01-0

2-(Trifluoromethoxy)thiophenol

Cat. No.: B071609
CAS No.: 175278-01-0
M. Wt: 194.18 g/mol
InChI Key: CIIRSPLZNQRPGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethoxy)thiophenol is an organosulfur compound with the molecular formula C7H5F3OS It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a thiophenol moiety

Scientific Research Applications

2-(Trifluoromethoxy)thiophenol has several applications in scientific research:

Safety and Hazards

The safety data sheet for “2-(Trifluoromethoxy)thiophenol” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been classified as a skin sensitizer .

Future Directions

The future directions for “2-(Trifluoromethoxy)thiophenol” could involve further exploration of its biological properties, given the importance of trifluoromethoxylated compounds in pharmaceuticals . Additionally, the development of more efficient and economical methods for the C-H trifluoromethoxylation of arenes and heteroarenes could be a promising area of research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethoxy)thiophenol typically involves the introduction of the trifluoromethoxy group onto a thiophenol precursor. One common method is the reaction of thiophenol with trifluoromethylating agents under specific conditions. For example, trifluoromethyl phenyl sulfone can be used as a trifluoromethylating agent in the presence of a base and a suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction parameters is crucial to achieve efficient production. detailed industrial methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethoxy)thiophenol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfonic acids or sulfoxides.

    Substitution: Substituted thiophenol derivatives.

    Coupling Reactions: Biaryl compounds.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethoxy)thiophenol depends on the specific reactions it undergoes. For example, in trifluoromethylation reactions, the compound can form electron donor–acceptor complexes with trifluoromethyl phenyl sulfone, leading to single electron transfer and subsequent formation of trifluoromethylated products under visible light irradiation . The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)thiophenol
  • 2-(Trifluoromethoxy)benzenethiol
  • 2-(Trifluoromethoxy)phenyl mercaptan

Comparison: 2-(Trifluoromethoxy)thiophenol is unique due to the presence of both a trifluoromethoxy group and a thiophenol moiety. This combination imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced reactivity in certain reactions. Compared to similar compounds, it may offer advantages in specific synthetic applications and material properties .

Properties

IUPAC Name

2-(trifluoromethoxy)benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3OS/c8-7(9,10)11-5-3-1-2-4-6(5)12/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIRSPLZNQRPGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(F)(F)F)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375328
Record name 2-(Trifluoromethoxy)thiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175278-01-0
Record name 2-(Trifluoromethoxy)thiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Trifluoromethoxy)thiophenol
Reactant of Route 2
Reactant of Route 2
2-(Trifluoromethoxy)thiophenol
Reactant of Route 3
Reactant of Route 3
2-(Trifluoromethoxy)thiophenol
Reactant of Route 4
Reactant of Route 4
2-(Trifluoromethoxy)thiophenol
Reactant of Route 5
Reactant of Route 5
2-(Trifluoromethoxy)thiophenol
Reactant of Route 6
2-(Trifluoromethoxy)thiophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.